Cas no 28777-60-8 (Benzene,(bromomethyl)methyl-)

Benzene,(bromomethyl)methyl- structure
Benzene,(bromomethyl)methyl- structure
Product Name:Benzene,(bromomethyl)methyl-
CAS-nummer:28777-60-8
MF:C8H9Br
MW:185.061061620712
CID:255617
PubChem ID:6992
Update Time:2025-04-19

Benzene,(bromomethyl)methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,(bromomethyl)methyl-
    • (Bromomethyl)toluene
    • Xylene, a-bromo- (7CI,8CI)
    • .alpha.-Bromo-o-xylene
    • A-BROMO-O-XYLENE
    • SCHEMBL4784
    • MFCD00000174
    • DTXSID00870422
    • Q27257752
    • o-Xylene, .alpha.-bromo-
    • AS-40008
    • 1-bromomethyl-2-methyl-benzene
    • NSC 60145
    • 89-92-9
    • 2-methylbenyl bromide
    • 1-(Bromomethyl)-2-methylbenzene
    • 3NDQ4L309U
    • 1-(bromomethyl)-2-methyl-benzen;2-Xylyl bromide;2-xylylbromide;alpha-Bromo-ortho-xylene
    • 2-methylphenylmethyl bromide
    • UNII-3NDQ4L309U
    • 2-Methyl benzylbromide
    • NS00041093
    • Benzene, (bromomethyl)methyl-
    • B1004
    • Benzene, 1-(bromomethyl)-2-methyl-
    • FT-0613016
    • 2-(Bromomethyl)toluene
    • 2-Xylyl bromide
    • 1-Bromomethyl-2-methylbenzene
    • A24608
    • alpha-Bromo-o-xylene
    • alpha-Bromo-ortho-xylene
    • o-Xylylbromid
    • O-XYLYL BROMIDE [MI]
    • o-(Bromomethyl)toluene
    • 1-(Bromomethyl)-2-Methyl-Benzene
    • 2-BROMOMETHYLTOLUENE
    • 2-Methylbenzylbromide
    • 2-Methylbenzyl bromide, 98%
    • .alpha.-Bromo-ortho-xylene
    • EINECS 201-951-6
    • o-Xylene, alpha-bromo-
    • 2-Methylbenzyl bromide
    • NSC-60145
    • InChI=1/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H
    • HSDB 2192
    • 2-methyl benzyl bromide
    • 28777-60-8
    • NSC60145
    • AKOS000446958
    • O-XYLYL BROMIDE
    • o-Methylbenzyl bromide
    • Inchi: 1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
    • InChI-sleutel: WGVYCXYGPNNUQA-UHFFFAOYSA-N
    • LACHT: BrCC1C=CC=CC=1C

Berekende eigenschappen

  • Exacte massa: 183.98877
  • Monoisotopische massa: 183.98876g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 1
  • Complexiteit: 80.6
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • PSA: 0

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